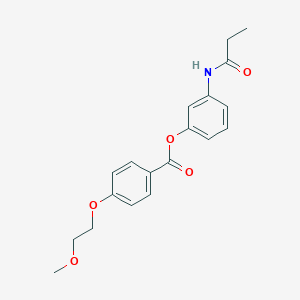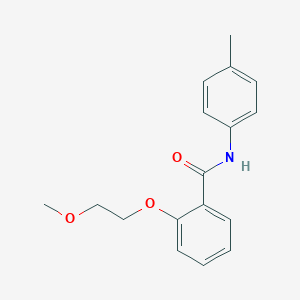![molecular formula C14H12BrNO2 B495740 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B495740.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is an organic compound that features a brominated biphenyl structure with an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide typically involves the reaction of 3-bromobiphenyl-4-ol with chloroacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 3-bromobiphenyl-4-ol is replaced by the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide involves its interaction with specific molecular targets. The brominated biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The acetamide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Bromo-4-biphenylyl)oxy]-N-methylacetamide
- 2-[(3-Bromo-4-biphenylyl)oxy]-N,N-diethylacetamide
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]acetamide is unique due to its specific brominated biphenyl structure combined with an acetamide group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C14H12BrNO2 |
|---|---|
Peso molecular |
306.15g/mol |
Nombre IUPAC |
2-(2-bromo-4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H2,16,17) |
Clave InChI |
BYVMGYGPULRUJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)
![N-[4-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B495659.png)

![2-[(2-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B495661.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-methylbutanamide](/img/structure/B495663.png)




![2-[(cyclohexylcarbamoyl)amino]-N-methylbenzamide](/img/structure/B495671.png)
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)

![N-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B495676.png)
